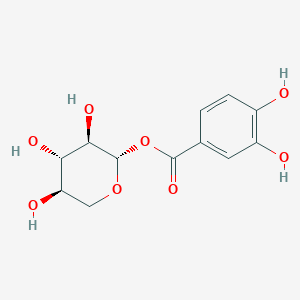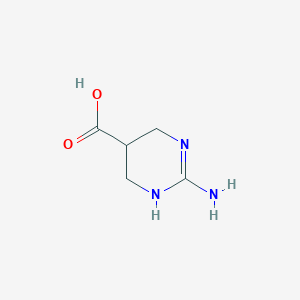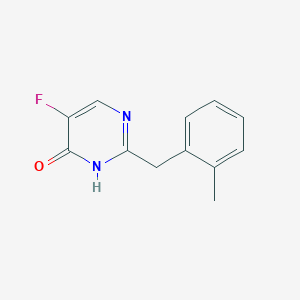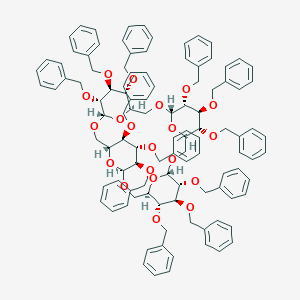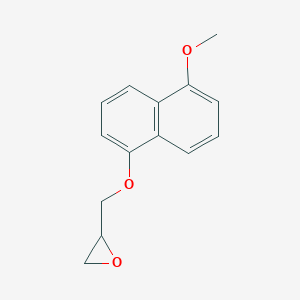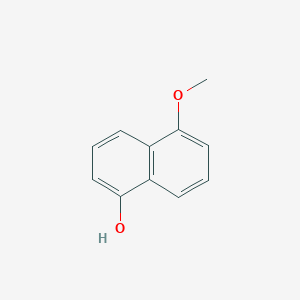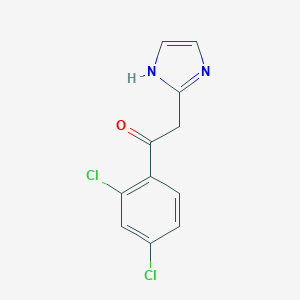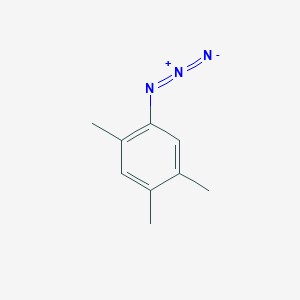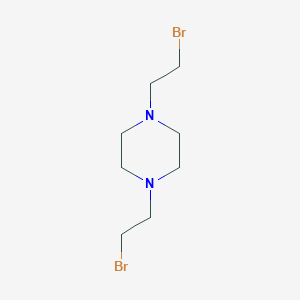
(2S,3S)-2,3-Diaminobutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-Diaminobutane-1,4-diol, also known as DAB, is a chiral diamine that has been widely used in various fields of chemistry and biochemistry. DAB is a versatile compound that can be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.
作用机制
The mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol is not fully understood, but it is believed to involve the formation of complexes with metal ions, such as copper and zinc. These complexes can interact with various biomolecules, such as DNA and proteins, and modulate their structure and function. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity.
生化和生理效应
(2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have various biochemical and physiological effects. In cell culture studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to promote cell growth and proliferation, and protect cells from oxidative stress and apoptosis. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the activity of various enzymes, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in polyamine metabolism.
In animal studies, (2S,3S)-2,3-Diaminobutane-1,4-diol has been shown to have neuroprotective effects against ischemic brain injury and neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3S)-2,3-Diaminobutane-1,4-diol can also modulate the immune system and enhance the production of cytokines and antibodies.
实验室实验的优点和局限性
(2S,3S)-2,3-Diaminobutane-1,4-diol has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with metal ions, which can be used as chiral catalysts and chiral selectors in various chemical reactions and chromatography. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics.
However, (2S,3S)-2,3-Diaminobutane-1,4-diol also has some limitations for lab experiments. It is a chiral compound that can exist in two enantiomeric forms, and the synthesis of pure enantiomers can be challenging. (2S,3S)-2,3-Diaminobutane-1,4-diol can also form complexes with other biomolecules, such as DNA and proteins, which can interfere with the interpretation of experimental results. (2S,3S)-2,3-Diaminobutane-1,4-diol can also interact with cell membranes and affect their permeability and fluidity, which can complicate the interpretation of cellular assays.
未来方向
There are several future directions for the research on (2S,3S)-2,3-Diaminobutane-1,4-diol. One direction is the synthesis of novel (2S,3S)-2,3-Diaminobutane-1,4-diol derivatives with improved properties, such as increased stability and selectivity. Another direction is the development of new applications of (2S,3S)-2,3-Diaminobutane-1,4-diol in various fields of chemistry and biochemistry, such as catalysis, drug discovery, and biomaterials. Another direction is the investigation of the mechanism of action of (2S,3S)-2,3-Diaminobutane-1,4-diol and its complexes with metal ions, biomolecules, and cell membranes, using advanced spectroscopic and imaging techniques. Finally, the development of (2S,3S)-2,3-Diaminobutane-1,4-diol-based therapeutics for the treatment of various diseases, such as cancer and neurodegenerative disorders, is a promising direction for future research.
合成方法
(2S,3S)-2,3-Diaminobutane-1,4-diol can be synthesized by the reaction of L-aspartic acid with ammonia and formaldehyde. The reaction proceeds through a Mannich-type condensation to form the imine intermediate, which is then reduced to (2S,3S)-2,3-Diaminobutane-1,4-diol by sodium borohydride. The reaction can be carried out in water or organic solvents, and the yield of (2S,3S)-2,3-Diaminobutane-1,4-diol can be improved by optimizing the reaction conditions.
科学研究应用
(2S,3S)-2,3-Diaminobutane-1,4-diol has been widely used in various fields of chemistry and biochemistry. In medicinal chemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a building block for the synthesis of various bioactive molecules, such as polyamines and peptidomimetics. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, such as cancer and neurodegenerative disorders. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have potential applications as therapeutics and diagnostic agents.
In biochemistry, (2S,3S)-2,3-Diaminobutane-1,4-diol is used as a chiral ligand for the separation and analysis of enantiomers. (2S,3S)-2,3-Diaminobutane-1,4-diol can form complexes with metal ions, such as copper and zinc, and these complexes can be used as chiral catalysts for various chemical reactions. (2S,3S)-2,3-Diaminobutane-1,4-diol can also be used as a chiral selector in chromatography to separate enantiomers of various compounds.
属性
CAS 编号 |
151630-98-7 |
|---|---|
产品名称 |
(2S,3S)-2,3-Diaminobutane-1,4-diol |
分子式 |
C4H12N2O2 |
分子量 |
120.15 g/mol |
IUPAC 名称 |
(2S,3S)-2,3-diaminobutane-1,4-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1 |
InChI 键 |
JOINEDRPUPHALH-QWWZWVQMSA-N |
手性 SMILES |
C([C@H]([C@@H](CO)N)N)O |
SMILES |
C(C(C(CO)N)N)O |
规范 SMILES |
C(C(C(CO)N)N)O |
同义词 |
(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)

